An In-Depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Quetiapine S-Oxide Reference Standard
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Quetiapine S-Oxide Reference Standard
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 7-Hydroxy Quetiapine S-Oxide, a critical metabolite and potential impurity of the atypical antipsychotic drug Quetiapine. As regulatory requirements for impurity profiling become increasingly stringent, the availability of high-purity reference standards is paramount for accurate analytical method validation and drug stability studies. This document details a robust two-step synthetic pathway commencing with the strategic synthesis of the 7-Hydroxy Quetiapine precursor, followed by a selective and controlled sulfoxidation. We will explore the causality behind key experimental choices, from reagent selection to purification strategies, to ensure the production of a reference standard meeting the rigorous identity and purity criteria demanded by drug development professionals. The guide includes detailed, step-by-step protocols, integrated analytical characterization techniques (HPLC, MS, NMR), and illustrative diagrams to provide researchers and scientists with a self-validating system for producing this essential analytical standard.
Introduction: The Analytical Imperative
Quetiapine: Metabolism and Pharmacological Profile
Quetiapine is an atypical antipsychotic widely prescribed for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is linked to its complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3] This metabolic activity gives rise to several derivatives, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and various oxidized species.[4]
Significance of 7-Hydroxy Quetiapine S-Oxide as a Reference Standard
Among the oxidative metabolites, 7-Hydroxy Quetiapine and Quetiapine S-Oxide are well-documented.[2][5] The combined hydroxylated and sulfoxidized metabolite, 7-Hydroxy Quetiapine S-Oxide (CAS No. 1185170-04-0), represents a key compound for comprehensive impurity profiling.[6] The presence and quantity of such metabolites and degradation products can significantly impact the safety and efficacy profile of a drug product. Therefore, a highly purified reference standard of 7-Hydroxy Quetiapine S-Oxide is indispensable for:
-
Analytical Method Validation: Establishing the specificity and accuracy of HPLC and UPLC methods designed to monitor Quetiapine purity.[7]
-
Stability Studies: Identifying and quantifying degradants that may form under forced degradation conditions (e.g., oxidative stress).[8][9]
-
Pharmacokinetic Research: Investigating the metabolic fate of Quetiapine in preclinical and clinical studies.[4]
Overview of the Synthetic Strategy
A direct, single-step synthesis of 7-Hydroxy Quetiapine S-Oxide is not described in readily available literature. Therefore, we present a logical and efficient two-stage approach. This strategy leverages established principles of dibenzothiazepine chemistry and selective oxidation reactions.
-
Stage 1: Synthesis of the 7-Hydroxy Quetiapine Precursor. This involves the synthesis and coupling of a hydroxylated dibenzothiazepine core with the requisite piperazine side chain.
-
Stage 2: Selective Sulfoxidation. The synthesized 7-Hydroxy Quetiapine is subjected to a controlled oxidation reaction designed to selectively target the sulfur atom of the thiazepinone ring system, yielding the desired S-oxide.
This bifurcated approach allows for greater control over the reaction at each stage and facilitates the purification of intermediates, ultimately leading to a final product of higher purity.
The Synthetic Pathway: From Concept to Execution
Retrosynthetic Analysis
The logical disconnection for 7-Hydroxy Quetiapine S-Oxide involves breaking the sulfoxide bond via reduction and the C-N bond at the piperazine linkage. This points to 7-Hydroxy Quetiapine as the immediate precursor, which in turn can be synthesized from a 7-hydroxy-11-chloro-dibenzo[b,f][8][10]thiazepine intermediate and the piperazine side-chain, a strategy adapted from known Quetiapine synthesis patents.[11][12]
Stage 1: Synthesis of 7-Hydroxy Quetiapine (Precursor)
The synthesis of the 7-hydroxy precursor is a critical first step that is not commercially routine. The most viable approach involves the condensation of 11-chloro-7-hydroxy-dibenzo[b,f][8][10]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine. The chlorinated intermediate can be prepared from its corresponding dibenzothiazepinone lactam using a chlorinating agent like phosphorus oxychloride (POCl₃), a common reaction in Quetiapine synthesis.[1][12]
Stage 2: Selective Sulfoxidation of 7-Hydroxy Quetiapine
The conversion of 7-Hydroxy Quetiapine to its S-oxide requires a selective oxidizing agent that will favor the electron-rich sulfur atom over the nitrogens in the piperazine ring or the dibenzothiazepine core. Research on Quetiapine itself has shown that a combination of hydrogen peroxide in the presence of a catalytic amount of sodium tungstate dihydrate is highly effective for this transformation, yielding the S-oxide with high selectivity.[5][13] This method prevents the formation of the corresponding N-oxide, which can be preferentially formed when using other oxidants like sodium periodate.[5] This choice of reagent is a prime example of leveraging mechanistic understanding to direct the outcome of a reaction, a cornerstone of robust process development.
Workflow: Synthesis and Characterization of 7-Hydroxy Quetiapine S-Oxide
Caption: Overall workflow for the synthesis and qualification of the reference standard.
Detailed Experimental Protocols
Materials and Instrumentation
-
Reagents: All reagents and solvents should be of ACS grade or higher. 7-Hydroxy-dibenzo[b,f][8][10]thiazepin-11(10H)-one (custom synthesis), phosphorus oxychloride, 1-(2-hydroxyethoxy)ethylpiperazine, hydrogen peroxide (30% w/w), sodium tungstate dihydrate, and all solvents should be procured from reputable chemical suppliers.
-
Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), preparative and analytical HPLC systems with UV detectors, Mass Spectrometer (ESI-MS), and NMR Spectrometer (400 MHz or higher).
Protocol for Synthesis of 7-Hydroxy Quetiapine (Stage 1)
This protocol is adapted from general procedures for Quetiapine synthesis.[12]
-
Chlorination: In a three-neck round-bottom flask under a nitrogen atmosphere, suspend 7-hydroxy-dibenzo[b,f][8][10]thiazepin-11(10H)-one (1.0 eq) in toluene. Add phosphorus oxychloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 11-chloro-7-hydroxy-dibenzo[b,f][8][10]thiazepine.
-
Condensation: Dissolve the crude chloro-intermediate in a suitable solvent like xylene. Add 1-(2-hydroxyethoxy)ethylpiperazine (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product into ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 7-Hydroxy Quetiapine by column chromatography on silica gel to yield the precursor as a solid.
Protocol for Synthesis of 7-Hydroxy Quetiapine S-Oxide (Stage 2)
This protocol is adapted from the selective oxidation of Quetiapine.[5][13]
-
Reaction Setup: Dissolve the purified 7-Hydroxy Quetiapine (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate dihydrate (approx. 0.05 eq).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to ambient temperature and stir for 24-48 hours. Monitor the reaction progress by HPLC to track the formation of the product and consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, quench the excess peroxide by adding a small amount of aqueous sodium thiosulfate solution.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the resulting residue between chloroform and water. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification Protocol: Achieving Reference Standard Quality
The crude 7-Hydroxy Quetiapine S-Oxide must be purified to ≥98% to be suitable as a reference standard.[14] Preparative reverse-phase HPLC is the method of choice for this task.
-
Method Development: Develop a suitable gradient method on an analytical HPLC using a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate).
-
Scale-up: Scale up the analytical method to a preparative HPLC system.
-
Fraction Collection: Dissolve the crude product in a minimal amount of diluent and inject it onto the preparative column. Collect fractions corresponding to the main product peak.
-
Final Step: Combine the pure fractions, concentrate under reduced pressure, and lyophilize to obtain 7-Hydroxy Quetiapine S-Oxide as a solid.
Chemical Synthesis Scheme
Caption: Selective sulfoxidation of the 7-Hydroxy Quetiapine precursor.
Analytical Characterization and Quality Control
A reference standard is only as reliable as its characterization data. A multi-technique approach is mandatory to confirm identity, purity, and structure unequivocally.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of the final compound. A validated, stability-indicating method is crucial.[15][16]
| Parameter | Typical Conditions | Rationale |
| Column | C18, 4.6 x 100 mm, 3.5 µm | Provides good retention and resolution for Quetiapine and its polar metabolites.[15] |
| Mobile Phase A | 10 mM Acetate Buffer, pH 5.0 | Buffering agent to ensure consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | Time-based gradient from low to high %B | Ensures separation of starting material, product, and any potential by-products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 225 nm | Wavelength at which Quetiapine and its metabolites show significant absorbance.[16] |
| Purity Target | ≥ 98.0% | Minimum purity generally required for a reference standard.[14] |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of identity.
-
Technique: Electrospray Ionization (ESI) in positive mode is highly effective.
-
Expected Molecular Ion: For 7-Hydroxy Quetiapine S-Oxide (C₂₁H₂₅N₃O₄S), the expected monoisotopic mass is 415.1566.[6]
-
Observed Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 416.16. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR provide unambiguous structural confirmation. Key diagnostic signals differentiate the S-oxide from its precursor.
-
¹H NMR: Upon oxidation of the sulfur, the aromatic protons on the dibenzothiazepine ring system experience a downfield shift due to the electron-withdrawing effect of the sulfoxide group. This is a key diagnostic feature when comparing the spectrum to that of the 7-Hydroxy Quetiapine precursor.[5][13]
-
¹³C NMR: Similarly, the carbons within the thiazepinone ring, particularly those adjacent to the sulfur atom, will show a characteristic shift in the ¹³C spectrum upon oxidation.[13]
Data Summary and Discussion
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Typical Yield (Post-Prep HPLC) | Purity (HPLC) |
| 7-Hydroxy Quetiapine S-Oxide | C₂₁H₂₅N₃O₄S | 415.51 g/mol [6] | 416.16 | 30-40% | ≥ 98.0% |
Discussion of Critical Parameters: The most critical step in this synthesis is the selective oxidation. The reaction temperature must be carefully controlled during the addition of hydrogen peroxide to prevent runaway reactions or over-oxidation. Furthermore, monitoring the reaction by HPLC is essential to determine the optimal reaction time, maximizing product yield while minimizing the formation of degradation products. The final purification by preparative HPLC is non-negotiable for achieving the high purity required for a reference standard.
Conclusion
This guide outlines a robust and scientifically grounded pathway for the synthesis of the 7-Hydroxy Quetiapine S-Oxide reference standard. By employing a controlled, two-stage synthesis involving the preparation of a key hydroxylated precursor followed by a highly selective sulfoxidation, researchers can reliably produce this critical analytical tool. The detailed protocols for synthesis, purification, and comprehensive characterization provide a complete framework for ensuring the final compound meets the stringent identity and purity requirements for use in regulated pharmaceutical development and quality control environments.
References
-
BenchChem. (2025). Forced Degradation Studies of Quetiapine Fumarate. BenchChem Application Notes. Link
-
Waters Corporation. (n.d.). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Application Notes. Link
-
Lin, H. Y., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLoS ONE, 16(8), e0255482. Link
-
Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-336. [Link]([Link] Hetero Letters/HL-3-4-331-336.pdf)
-
Öztürk, E., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences, 13(1), 17-26. Link
-
Soma, R., et al. (2014). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Journal of Chromatographic Science, 52(7), 630-637. Link
-
Akyüz, S., & Kuş, E. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Semantic Scholar. Link
-
Al-Majed, A. R., et al. (2016). Degradation studies of quetiapine fumarate by LC-DAD and MS/MS methods. Journal of the Chilean Chemical Society, 61(1), 2821-2826. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5002, Quetiapine. PubChem. Link
-
Rezaei, M., et al. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies, 2(2), 141-155. Link
-
Pevarello, P., et al. (2013). Process for the synthesis of quetiapine. U.S. Patent No. 8,389,716 B2. Link
-
New Drug Approvals. (2013). Quetiapine. Link
-
BenchChem. (2025). The Discovery of Quetiapine Metabolites in Preclinical Research: An In-depth Technical Guide. BenchChem Technical Guides. Link
-
Mittapelli, V., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry, 3(4), 676-680. Link
-
ResearchGate. (2016). (PDF) Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. Link
-
Reddy, M. S., et al. (2008). Process for preparing quetiapine and quetiapine fumarate. U.S. Patent No. 8,048,876 B2. Link
-
De Backer, B., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. Link
-
Allmpus. (n.d.). Quetiapine S-Oxide 7-Hydroxy Metabolite. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132203, 7-Hydroxyquetiapine. PubChem. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781892, 7-Hydroxy Quetiapine S-Oxide. PubChem. Link
-
Cerilliant. (n.d.). 7-Hydroxyquetiapine. Link
-
Reddy, M. S., et al. (2010). Process for preparing quetiapine fumarate. U.S. Patent No. 7,687,622 B2. Link
-
Khaligh, N. G. (2014). Supporting Information for an article. Link
-
Molbase. (n.d.). Cas no 1185170-04-0 (7-Hydroxy Quetiapine S-Oxide). Link
-
Global Substance Registration System. (n.d.). 7-HYDROXY QUETIAPINE S-OXIDE. Link
-
Hsieh, Y. T., et al. (2020). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 28(2), 268-276. Link
-
Dezan, P. S., & Pissinatti, L. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 068-074. Link
-
LGC Standards. (n.d.). 7-Hydroxy Quetiapine-d8. Link
-
LGC Standards. (n.d.). 7-Hydroxy Quetiapine-d8 Chemical Data. Link
-
BenchChem. (2025). LC-MS/MS Method for the Detection of Quetiapine and its Oxidative Metabolites. BenchChem Application Notes. Link
-
ResearchGate. (2010). (PDF) Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. Link
-
ClinPGx. (n.d.). 7-hydroxy quetiapine. Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 7-Hydroxy Quetiapine S-Oxide | C21H25N3O4S | CID 46781892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Degradation studies of quetiapine fumarate by LC-DAD and MS/MS methods. | Semantic Scholar [semanticscholar.org]
- 10. heteroletters.org [heteroletters.org]
- 11. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 12. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. allmpus.com [allmpus.com]
- 15. turkjps.org [turkjps.org]
- 16. Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma | Semantic Scholar [semanticscholar.org]
